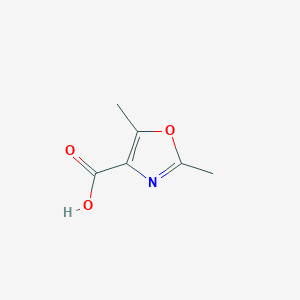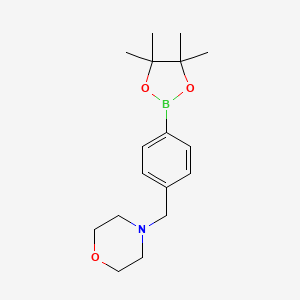
(1-Phenyl-but-3-enyl)-thiophen-2-ylmethyl-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "(1-Phenyl-but-3-enyl)-thiophen-2-ylmethyl-amine" is not directly mentioned in the provided papers, but it shares structural similarities with the compounds discussed in the research. For instance, N,N-Diarylthiophen-2-amine units, which are structurally related, have been highlighted for their significance in the synthesis of optoelectronic devices . Similarly, the synthesis of 3-Methyl-1-[2-(1-piperidiny) phenyl]-butyl amine, an intermediate for the diabetes medication Repaglinide, involves a complex process including Grignard reaction and catalytic hydrogenation . These studies suggest that the compound may also have potential applications in medicinal chemistry or materials science.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions and the use of specific catalysts. For example, the Buchwald–Hartwig cross-coupling reaction is employed to synthesize N,N-bis(4’-(hexyloxy)-[1,1’-biphenyl]-4-yl)thiophen-2-amine, using tris(dibenzylideneacetone)dipalladium(0) and tri-tert-butyl phosphine as catalysts . In another case, the synthesis of 3-Methyl-1-[2-(1-piperidiny) phenyl]-butyl amine is achieved through a sequence of reactions starting from o-fluorobenzaldehyde, with the final reduction step improved by using an environmentally friendly catalytic hydrogenation method . These examples provide insight into the potential synthetic routes that could be adapted for the synthesis of "(1-Phenyl-but-3-enyl)-thiophen-2-ylmethyl-amine".
Molecular Structure Analysis
The molecular structure of related compounds is typically confirmed using various spectroscopic techniques. High-resolution mass spectrometry, 1H and 13C NMR, IR, and UV spectroscopy are common methods for establishing the structure of newly synthesized compounds, as seen in the synthesis of N,N-bis(4’-(hexyloxy)-[1,1’-biphenyl]-4-yl)thiophen-2-amine . Similarly, IR, 1H NMR, and 13C NMR are used to confirm the structure of 3-Methyl-1-[2-(1-piperidiny) phenyl]-butyl amine . These techniques would be essential for analyzing the molecular structure of "(1-Phenyl-but-3-enyl)-thiophen-2-ylmethyl-amine".
Chemical Reactions Analysis
The chemical reactions involving related compounds can be complex and require specific conditions for selectivity. For instance, the palladium(II) complexes with diphenylphosphino(phenyl pyridin-2-yl methylene)amine are used as initiators for chemoselective alkene hydrocarboxylation, demonstrating the potential for complex reaction mechanisms and selectivity in chemical synthesis . This suggests that "(1-Phenyl-but-3-enyl)-thiophen-2-ylmethyl-amine" could also participate in selective chemical reactions, which would be an important area of study.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to "(1-Phenyl-but-3-enyl)-thiophen-2-ylmethyl-amine" are not detailed in the provided papers. However, the properties of such compounds are typically characterized to understand their stability, reactivity, and suitability for applications. For example, the optoelectronic properties of N,N-Diarylthiophen-2-amine units are of interest for device synthesis , and the solubility and stability of intermediates are crucial for pharmaceutical applications . These aspects would need to be thoroughly investigated for "(1-Phenyl-but-3-enyl)-thiophen-2-ylmethyl-amine" to determine its potential applications.
Aplicaciones Científicas De Investigación
Catalytic Applications in Peptide Synthesis
One of the applications involves the use of thiophen-2-ylmethyl-amine derivatives as catalysts in chemical synthesis. For instance, a method utilizing (2-(thiophen-2-ylmethyl)phenyl)boronic acid as a catalyst has been developed for direct amide bond synthesis. This catalyst proves effective at room temperature across a broad range of substrates, including aliphatic, α-hydroxyl, aromatic, and heteroaromatic acids, as well as primary, secondary, heterocyclic, and functionalized amines. This method facilitates the coupling of N-Boc-protected amino acids with minimal racemization, marking a significant step toward peptide synthesis (Tharwat Mohy El Dine et al., 2015).
Antinociceptive Activity
Another research avenue explores the antinociceptive (pain-relieving) properties of N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides. These compounds, derived from reactions with substituted amines, have shown promising results in studies aimed at understanding and potentially treating pain (S. Shipilovskikh et al., 2020).
Applications in Polymerization and Materials Science
In materials science, derivatives of thiophen-2-ylmethyl-amine are used as photoinitiators for polymerization under visible light-emitting diodes (LEDs). These novel star-shaped tris(4-(thiophen-2-yl)phenyl)amine derivatives exhibit excellent photoinitiating abilities for the polymerization of epoxides or (meth)acrylates, offering advantages in overcoming oxygen inhibition and efficiency under air compared to traditional photoinitiators. This development opens new pathways for the use of these compounds in creating advanced materials (Jing Zhang et al., 2015).
Synthetic and Reaction Studies
Thiophen-2-ylmethyl-amine derivatives are also central to synthetic chemistry, participating in various reactions to form complex molecules. For example, they react with nucleophiles leading to products like 3-amino-1-(thien-2-yl, 4-hydroxyphenyl)-4,4-dichloro-2-buten-1-ones, showcasing their versatility in organic synthesis and potential in drug development and other chemical products (V. Potkin et al., 2010).
Propiedades
IUPAC Name |
1-phenyl-N-(thiophen-2-ylmethyl)but-3-en-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NS/c1-2-7-15(13-8-4-3-5-9-13)16-12-14-10-6-11-17-14/h2-6,8-11,15-16H,1,7,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNMMABRSVCDEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C1=CC=CC=C1)NCC2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90389856 |
Source


|
| Record name | 1-Phenyl-N-[(thiophen-2-yl)methyl]but-3-en-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90389856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Phenyl-but-3-enyl)-thiophen-2-ylmethyl-amine | |
CAS RN |
436088-65-2 |
Source


|
| Record name | 1-Phenyl-N-[(thiophen-2-yl)methyl]but-3-en-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90389856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

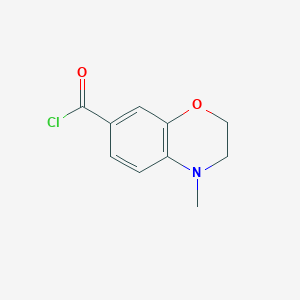
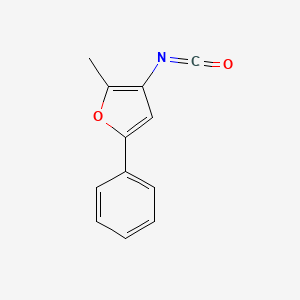


![4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine](/img/structure/B1306203.png)

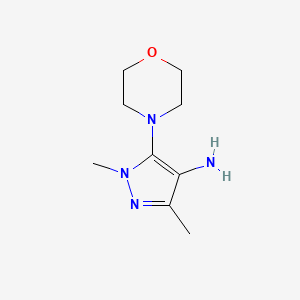
![1-methyl-1H-benzo[d][1,2,3]triazole-5-carbaldehyde](/img/structure/B1306209.png)

